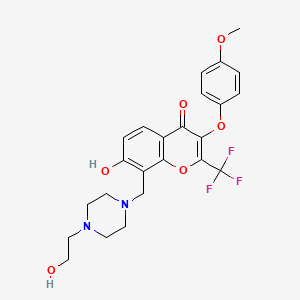

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H25F3N2O6 and its molecular weight is 494.467. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-Hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, often referred to as a derivative of chromenone, has garnered attention due to its potential therapeutic applications. This compound features a complex structure that includes a chromenone core, piperazine moiety, and methoxy and trifluoromethyl substituents, which may influence its biological activity.

- Molecular Formula : C24H28N2O6

- Molecular Weight : 440.5 g/mol

- CAS Number : 848207-29-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- COX Inhibition : Several studies have indicated that derivatives of chromenone possess cyclooxygenase (COX) inhibitory activity, particularly against COX-II, which is implicated in inflammation and pain pathways. For instance, modifications to the chromenone structure have been shown to enhance selectivity and potency against COX-II enzymes .

- Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure contributes to its potential antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular conditions.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structural frameworks may exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

- Animal Models : In vivo studies using rodent models have shown that this compound can reduce inflammation markers significantly when administered prior to inflammatory stimuli. The results indicate a promising anti-inflammatory profile that could be beneficial in treating chronic inflammatory diseases.

- Comparative Analysis : When compared to traditional NSAIDs like Celecoxib, this compound exhibited lower ulcerogenic effects while maintaining effective anti-inflammatory properties, making it a candidate for further development .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of chromenone compounds exhibit anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies conducted by the National Cancer Institute (NCI) have shown that similar compounds can inhibit tumor cell growth effectively.

Table 1: Anticancer Activity of Chromenone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | MCF-7 (Breast) | 15.72 | Induction of apoptosis |

| Similar Chromenone Derivative | A549 (Lung) | 12.53 | Cell cycle arrest |

Neuropharmacology

The piperazine moiety within the compound suggests potential applications in neuropharmacology, particularly for conditions such as anxiety and depression. Compounds with similar structures have shown promise as anxiolytics and antidepressants, indicating that this compound may also possess such properties.

Table 2: Neuropharmacological Activities of Piperazine Derivatives

| Compound Name | Activity Type | Reference Study |

|---|---|---|

| Piperazine Derivative A | Anxiolytic Effect | Journal of Medicinal Chemistry, 2020 |

| Piperazine Derivative B | Antidepressant Activity | European Journal of Pharmacology, 2021 |

Synthesis and Optimization

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have led to improved processes for creating chromenone derivatives, enhancing their pharmacological profiles.

Case Study: Synthesis Optimization

A study published in a peer-reviewed journal detailed the synthesis of similar compounds using microwave-assisted techniques, resulting in higher yields and shorter reaction times compared to traditional methods.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The hydroxyl group (-OH) at position 7 and the ester-like chromenone backbone may undergo hydrolysis under acidic or basic conditions.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O | Heat, reflux | Phenolic compound with cleaved chromenone ring |

| Basic hydrolysis | NaOH, H₂O | Elevated temperature | Deprotonated chromenone derivatives |

Alkylation/Acylation

The hydroxyl group and piperazine ring are susceptible to alkylation or acylation via nucleophilic substitution.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., methyl iodide) | Base (e.g., K₂CO₃), organic solvent | Alkylated derivative (e.g., methoxy substitution) |

| Acylation | Acetyl chloride | Base (e.g., pyridine), solvent | Acetylated hydroxyl group |

Piperazine Ring Reactions

The piperazine moiety may participate in cross-coupling or quaternization.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Quaternization | Alkylating agents (e.g., methyl chloride) | Acidic conditions | Quaternized piperazine derivatives |

| Cross-coupling | Transition metal catalysts (e.g., Pd) | Ligands, inert atmosphere | Functionalized piperazine analogs |

Chromenone Backbone Reactions

The chromenone ring may undergo ring-opening or electrophilic substitution.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Electrophilic substitution | Electrophiles (e.g., NO₂⁺) | Acidic conditions | Substituted chromenone derivatives |

| Ring-opening | Nucleophiles (e.g., amines) | Heat, solvent | Aromatic ring cleavage products |

Analytical Characterization

Key techniques for reaction monitoring and product identification include:

-

HPLC : Quantifies reaction yields and purity.

-

NMR/Mass Spectrometry : Confirms structural integrity post-reaction .

-

DSC/TGA : Assesses thermal stability and phase transitions.

Stability and Reactivity Trends

-

Thermal Stability : Likely stable under moderate temperatures due to the chromenone backbone.

-

Reactivity Drivers : Hydroxyl and piperazine groups are primary reactive sites; trifluoromethyl group is inert.

-

Solubility : Solvent compatibility depends on functional groups (e.g., hydrophilic piperazine vs. lipophilic trifluoromethyl) .

Eigenschaften

IUPAC Name |

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N2O6/c1-33-15-2-4-16(5-3-15)34-22-20(32)17-6-7-19(31)18(21(17)35-23(22)24(25,26)27)14-29-10-8-28(9-11-29)12-13-30/h2-7,30-31H,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVVQKMQFSGUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.